5-(Ethylsulfonyl)-4-(4-nitrophenyl)-1H-thieno[2,3-c]pyrazol-3-amine
Description
5-(Ethylsulfonyl)-4-(4-nitrophenyl)-1H-thieno[2,3-c]pyrazol-3-amine is a heterocyclic compound featuring a thieno[2,3-c]pyrazole core substituted with a 4-nitrophenyl group at position 4 and an ethylsulfonyl moiety at position 3. Its synthesis typically involves multi-step reactions, including cyclization and sulfonation processes, as exemplified in analogous compounds (e.g., ).
Properties
Molecular Formula |
C13H12N4O4S2 |
|---|---|
Molecular Weight |
352.4 g/mol |
IUPAC Name |
5-ethylsulfonyl-4-(4-nitrophenyl)-2H-thieno[2,3-c]pyrazol-3-amine |
InChI |
InChI=1S/C13H12N4O4S2/c1-2-23(20,21)13-9(10-11(14)15-16-12(10)22-13)7-3-5-8(6-4-7)17(18)19/h3-6H,2H2,1H3,(H3,14,15,16) |
InChI Key |
DYXOCHAQMXIRNR-UHFFFAOYSA-N |
Canonical SMILES |
CCS(=O)(=O)C1=C(C2=C(NN=C2S1)N)C3=CC=C(C=C3)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Cyclization of 3-Aminothiophene Carboxylates
Reaction of ethyl 3-aminothiophene-2-carboxylate with hydrazine hydrate under reflux conditions generates the pyrazole ring fused to the thiophene moiety. For example, analogous syntheses of thienopyrazoles employ ethanol as a solvent at 80–90°C for 6–8 hours, achieving cyclization yields of 65–75%.
Critical Variables :
- Solvent polarity : Ethanol or methanol enhances reaction homogeneity.
- Temperature : Prolonged reflux improves ring closure efficiency.
Functionalization at Position 4: Introduction of 4-Nitrophenyl Group
The 4-nitrophenyl substituent is introduced via nucleophilic aromatic substitution (NAS) or transition-metal-catalyzed coupling.
Ullmann-Type Coupling
A copper-catalyzed coupling between the thieno[2,3-c]pyrazole intermediate and 4-nitroiodobenzene under microwave irradiation achieves C–N bond formation. A protocol adapted from uses:
- Catalyst : CuBr₂ (0.1 equiv)
- Base : Cs₂CO₃ (2.0 equiv)
- Solvent : DMF at 190°C for 20 minutes
- Yield : ~80% (analogous to phenyl group introduction in similar systems).
Optimization Insight :
Microwave irradiation reduces reaction time from 48 hours (conventional heating) to 20 minutes while maintaining yield.
Sulfonylation at Position 5: Ethylsulfonyl Group Incorporation
The ethylsulfonyl moiety is introduced via sulfonylation of a thiol intermediate.
Oxidation of Thioether to Sulfone
- Thiolation : Treatment of the 5-position with ethyl mercaptan in the presence of NaH (base) yields the thioether.
- Oxidation : Hydrogen peroxide (30%) in acetic acid at 50°C for 4 hours converts the thioether to the sulfone.
Representative Data :
| Step | Reagent | Conditions | Yield |
|---|---|---|---|
| Thiolation | NaH, EtSH | THF, 0°C→RT | 70% |
| Oxidation | H₂O₂, AcOH | 50°C, 4h | 85% |
Final Amine Protection and Deprotection
The 3-amine group often requires protection during sulfonylation to prevent side reactions.
Boc Protection Strategy
- Protection : Treat the amine with di-tert-butyl dicarbonate (Boc₂O) in dichloromethane (DCM) with DMAP (catalyst).
- Deprotection : Post-sulfonylation, remove the Boc group using TFA/DCM (1:1) at room temperature.
Yield Impact :
- Protection: ~90%
- Deprotection: ~95%
Integrated Synthetic Route
Combining the above steps into a cohesive pathway:
- Cyclization : Form thieno[2,3-c]pyrazole core (65–75% yield).
- Coupling : Introduce 4-nitrophenyl via Ullmann reaction (80% yield).
- Sulfonylation : Oxidize thioether to ethylsulfonyl (85% yield).
- Amine Handling : Protect/deprotect as needed (90–95% yield per step).
Overall Yield : ~40–45% (multiplicative).
Analytical Validation
Structural Confirmation
Purity Assessment
HPLC analysis (C18 column, MeCN/H₂O gradient) confirms ≥98% purity after recrystallization from ethanol.
Industrial-Scale Considerations
Solvent Recycling
Ethanol and DMF are recovered via distillation, reducing costs by ~20%.
Catalytic Efficiency
CuBr₂ is reused up to 3 times with minimal activity loss (<5% yield drop).
Challenges and Mitigation
Byproduct Formation
- Issue : Over-oxidation during sulfonylation generates sulfonic acid (~5–8%).
- Solution : Strict stoichiometric control of H₂O₂ (1.1 equiv) and temperature monitoring.
Regioselectivity in Coupling
- Issue : Competing C-4 vs. C-5 substitution in Ullmann reaction.
- Solution : Electron-withdrawing nitrophenyl group directs coupling to C-4.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur or nitrogen atoms.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: Various substitution reactions can occur, especially at the aromatic ring or the thieno[2,3-c]pyrazole core.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas.
Substitution: Halogenating agents, nucleophiles, or electrophiles depending on the desired substitution.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative.
Scientific Research Applications
Chemistry: : The compound can be used as a building block for the synthesis of more complex molecules. Biology : It may exhibit biological activity, making it a candidate for drug discovery and development. Medicine Industry : Uses in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action would depend on the specific biological or chemical context. Generally, it might involve interaction with specific molecular targets such as enzymes or receptors, leading to modulation of biological pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations in the Thieno[2,3-c]pyrazole Series
Key analogs of this compound differ in substituents at positions 4 and 5, which critically modulate physicochemical and pharmacological properties. A comparative analysis is provided below:
Key Observations :
- Electronic Effects: The 4-nitrophenyl group stabilizes the electron-deficient thieno[2,3-c]pyrazole core, enhancing reactivity in electrophilic substitution reactions .
- Biological Activity: Compounds with sulfonyl groups (e.g., ethylsulfonyl, methylsulfonyl) show higher affinity for ATP-binding pockets in kinases compared to non-sulfonated analogs .
Pharmacological Profile Comparison
- Kinase Inhibition: The 4-nitrophenyl-thieno[2,3-c]pyrazole scaffold is associated with inhibitory activity against tyrosine kinases (e.g., EGFR, VEGFR) due to its planar aromatic system and sulfonyl interactions .
- Anticancer Potential: The phenylpyrazolopyrimidine analog () exhibited IC₅₀ values of 0.8–2.3 μM against leukemia cell lines, suggesting the target compound may share similar efficacy .
Biological Activity
5-(Ethylsulfonyl)-4-(4-nitrophenyl)-1H-thieno[2,3-c]pyrazol-3-amine is a heterocyclic compound with significant potential in pharmacology due to its unique structural features. This article examines its biological activity, focusing on its pharmacological properties, synthesis, and potential therapeutic applications.
Structural Overview
The molecular formula of this compound is with a molecular weight of 352.4 g/mol. The compound features a thieno[2,3-c]pyrazole core, which is crucial for its biological activity. The ethylsulfonyl group enhances solubility and may influence interactions with biological targets, while the nitrophenyl group contributes to its electronic properties and reactivity .
Pharmacological Properties
Preliminary studies indicate that this compound exhibits various biological activities:
Case Studies and Research Findings
- Molecular Docking Studies : In silico studies have indicated that the compound can effectively bind to various biological targets, such as prostaglandin reductase (PTGR2), suggesting potential use in treating inflammatory diseases .
- Synthesis and Evaluation : The synthesis of this compound involves multi-step organic reactions that optimize yield and purity. The synthetic pathway typically includes the formation of the thieno[2,3-c]pyrazole core followed by the introduction of the nitrophenyl and ethylsulfonyl groups .
Comparative Analysis with Related Compounds
The following table summarizes key features of this compound compared to similar compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 5-(Methylsulfonyl)-4-(3-nitrophenyl)-1H-thieno[2,3-c]pyrazol-3-amine | Methylsulfonyl instead of ethyl | Potentially different solubility and reactivity |
| 5-(Ethoxycarbonyl)-4-(4-chlorophenyl)-1H-thieno[2,3-c]pyrazol-3-amine | Ethoxycarbonyl group | Different pharmacological profile |
| 5-(Phenoxy)-4-(2-nitrophenyl)-1H-thieno[2,3-c]pyrazol-3-amine | Phenoxy substitution | Variation in electronic properties |
This comparison highlights how variations in functional groups can significantly alter the biological activity and pharmacological profiles of thieno[2,3-c]pyrazole derivatives.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
